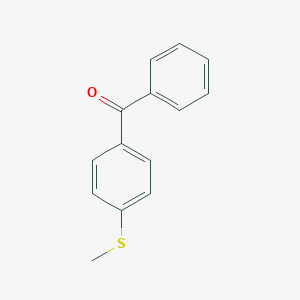

4-(Methylthio)benzophenone

Vue d'ensemble

Description

“4-(Methylthio)benzaldehyde” is also known as “Benzaldehyde, 4-(methylthio)-” and "p-(Methylthio)benzaldehyde" . It is an organic compound with the molecular formula C8H8OS and a molecular weight of 152.214 . It is used as an organic building block .

Synthesis Analysis

While specific synthesis methods for “4-(Methylthio)benzophenone” were not found, multistep synthesis methods involving benzoin condensation and oxidation of benzoin to benzil are commonly used in the synthesis of benzophenone derivatives .Molecular Structure Analysis

The molecular structure of “4-(Methylthio)benzaldehyde” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

The photoinitiating properties of benzophenones, including “4-(Methylthio)benzophenone”, are primarily linked to the degree of π-conjugation and the extent of delocalization within the molecule . Quantum mechanical calculations are utilized to compute chemical reactivity, stability, and photoinitiating properties .Physical And Chemical Properties Analysis

“4-(Methylthio)benzophenone” has a refractive index of n20/D 1.646 (lit.) and a density of 1.144 g/mL at 25 °C (lit.) . Its UV/Visible spectra obtained using TD-DFT reveal absorption toward higher wavelengths, attributed to the extended delocalization of π-electrons .Applications De Recherche Scientifique

Photopolymerization and Photochemistry : 4-(Methylthio)benzophenone shows enhanced activity in photopolymerization processes compared to benzophenone itself. It demonstrates high intersystem crossing to the triplet state and mixed excited states, contributing to its photopolymerization activities in different monomers and prepolymers (Allen et al., 1998).

Chemical Synthesis : In chemical synthesis, 4-(Methylthio)benzophenone has been used as a trap in the photochemical addition of benzophenone to methyl vinyl sulphides. This process results in the formation of 3-methylthio-oxetanes, showing selectivity for the trans-4-alkyl-3-methylthio configuration (Morris et al., 1987).

Environmental Studies and Health Risks : Benzophenone derivatives, including 4-(Methylthio)benzophenone, have been studied for their presence in environmental samples and biological systems. They are often used as UV filters or UV absorbers and have been detected in human amniotic fluid, fetal blood, and cord blood. This presence raises concerns about their potential endocrine-disrupting properties and the need for further investigation of their toxicokinetic properties (Krause et al., 2018).

Analysis in Food Products : The compound has been analyzed in food products, such as breakfast cereals, to determine its concentration and potential health risks. This involves methods like ultrasonic extraction combined with gas chromatography-tandem mass spectrometry, indicating the concern for its presence in everyday consumer goods (Van Hoeck et al., 2010).

Pharmaceutical Research : In pharmaceutical research, derivatives of 4-(Methylthio)benzophenone have been synthesized and evaluated for their potential anti-proliferative activity against various types of cancer cells. This highlights the compound's relevance in the development of new therapeutic agents (Al‐Ghorbani et al., 2017).

Material Science : In material science, 4-(Methylthio)benzophenone has been employed in the synthesis of inorganic-organic hybrid materials, such as cobalt(II) chain motifs, which exhibit single-chain magnet behavior. This application showcases its role in the development of advanced materials with specific magnetic properties (Hu et al., 2009).

Mécanisme D'action

Safety and Hazards

“4-(Methylthio)benzophenone” may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed. It is toxic to aquatic life and harmful to aquatic life with long-lasting effects . It should be handled with care to avoid contact with skin, eyes, and clothing, and to avoid dust formation .

Orientations Futures

The knowledge of the properties of “4-(Methylthio)benzophenone” provides the foundation for designing novel initiators with tailored light absorption, excited state lifetimes, and reaction selectivities . This opens doors to benefits in UV-curing, photopolymerization, and other light-driven processes .

Propriétés

IUPAC Name |

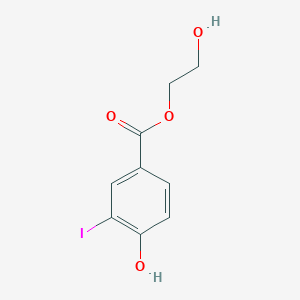

(4-methylsulfanylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWFUVVVRXJTLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458366 | |

| Record name | AN-651/09925003 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanone, [4-(methylthio)phenyl]phenyl- | |

CAS RN |

23405-48-3 | |

| Record name | AN-651/09925003 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(4-Propylcyclohexyl)ethoxy]carbonyl}benzoic acid](/img/structure/B312787.png)

![S-(2-{[(benzyloxy)carbonyl]amino}-1-phenylethyl) ethanethioate](/img/structure/B312788.png)

![7-(2-Chlorophenyl)-4,5-diphenyl-8-thia-2-azatricyclo[7.4.0.02,5]trideca-1(13),9,11-trien-3-one](/img/structure/B312789.png)

![4-methyl-2,2a-diphenyl-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothiazepin-1-one](/img/structure/B312791.png)

![3,4-Diphenyl-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B312796.png)

![1-[4-(Pentylsulfanyl)phenyl]-1-propanone](/img/structure/B312797.png)

![1-[4-(Ethylsulfanyl)phenyl]-1-propanone](/img/structure/B312799.png)

![1-[4-(Pentylamino)phenyl]ethanone](/img/structure/B312804.png)

![2-[1-(hydroxymethyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B312807.png)

![[5-[Hydroxy(diphenyl)methyl]-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl](diphenyl)methanol](/img/structure/B312808.png)